5,8-Octadecadienoic acid
Description
Contextualizing 5,8-Octadecadienoic Acid within Lipid Biochemistry
This compound is a member of the octadecadienoic acid family of polyunsaturated fatty acids (PUFAs), characterized by an 18-carbon chain with two double bonds. nih.gov Its specific isomers, such as the (5Z,8Z) form also known as sebaleic acid, are found in various biological contexts, including human sebum, hair, and nails. cymitquimica.comcaymanchem.commedicaljournalssweden.se As a PUFA, its molecular structure, featuring multiple double bonds, imparts fluidity and reactivity, making it a significant component of biological membranes and a precursor for various bioactive lipids. cymitquimica.com This positions this compound within the broader class of lipids known as octadecanoids, which are oxygenated derivatives of 18-carbon fatty acids. nih.govacs.org These molecules are increasingly recognized for their diverse roles in physiological and pathophysiological processes.
Significance of Polyunsaturated Fatty Acids in Cellular Systems Research
Polyunsaturated fatty acids are indispensable components of cellular systems, playing crucial roles that extend beyond simple energy storage. mdpi.com They are integral to the structure of cell membranes, influencing their fluidity, permeability, and the function of embedded proteins. nih.govencyclopedia.pub PUFAs also serve as precursors to a vast array of signaling molecules, including eicosanoids and other oxylipins, which regulate processes such as inflammation, immune responses, and blood vessel homeostasis. nih.govresearchgate.net The balance between different types of PUFAs, such as omega-3 and omega-6 fatty acids, is critical for maintaining cellular and organismal health. mdpi.comresearchgate.net Research into PUFAs is a multidisciplinary field, investigating their complex metabolism and pleiotropic functions as both structural components and signaling precursors. nih.gov Their ingestion leads to widespread distribution throughout the body, affecting membrane composition, eicosanoid synthesis, cellular signaling, and the regulation of gene expression. nih.gov
Overview of Research Trajectories for this compound
Research on this compound has followed several key trajectories. One significant area of investigation has been its identification and quantification in human tissues, particularly in relation to skin physiology. For instance, studies have explored its presence in sebum and its potential connection to conditions like acne, although its exact role remains a subject of investigation. medicaljournalssweden.se Another research avenue focuses on its biosynthesis and metabolism. There is evidence that octadecanoids derived from linoleic acid regioisomers, including sebaleic acid (the 5Z,8Z isomer of this compound), are involved in the formation of the epidermis, highlighting its importance in skin barrier function. nih.gov Furthermore, the broader class of octadecadienoic acids is being explored for various bioactivities, including potential roles in cellular signaling and inflammation. cymitquimica.com Some studies have also investigated the production of related dihydroxy fatty acids through biotechnological methods, indicating an interest in the enzymatic conversion of these fatty acids into other potentially valuable compounds. researchgate.net
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C18H32O2 | nih.gov |
| Molecular Weight | 280.4 g/mol | nih.gov |
| IUPAC Name | (5E,8E)-octadeca-5,8-dienoic acid | nih.gov |
| Synonyms | Sebaleic acid, (Z,Z)-isomer of octadeca-5,8-dienoic acid | cymitquimica.comnih.gov |
| CAS Number | 22733-46-6 ((5Z,8Z)-isomer) | cymitquimica.com |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 14 | nih.gov |
| Exact Mass | 280.240230259 Da | nih.gov |
| Topological Polar Surface Area | 37.3 Ų | nih.gov |
Biochemical and Research Findings
The table below details significant research findings related to this compound and its context within lipid research.
| Research Focus | Key Findings |
| Identification in Human Tissues | Found in human sebum, hair, and nails. caymanchem.commedicaljournalssweden.se |
| Role in Skin Barrier | Evidence suggests involvement of sebaleic acid (5(Z),8(Z)-octadecadienoic acid) in the formation of the epidermis. nih.gov |
| Relation to Acne | Studies have investigated its levels in individuals with acne, with some reports suggesting no significant change in its amount with varying degrees of the condition. medicaljournalssweden.se |
| Biotechnological Production of Derivatives | Whole cells of recombinant Escherichia coli have been used to produce 5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid from α-linolenic acid. researchgate.net |
Structure
3D Structure
Properties
CAS No. |
2197-50-4 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(5E,8E)-octadeca-5,8-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11,13-14H,2-9,12,15-17H2,1H3,(H,19,20)/b11-10+,14-13+ |
InChI Key |
UQQPKQIHIFHHKO-IWCZYTNJSA-N |
SMILES |
CCCCCCCCCC=CCC=CCCCC(=O)O |
Isomeric SMILES |
CCCCCCCCC/C=C/C/C=C/CCCC(=O)O |
Canonical SMILES |
CCCCCCCCCC=CCC=CCCCC(=O)O |
Synonyms |
(Z,Z)-isomer of octadeca-5,8-dienoic acid octadeca-5,8-dienoic acid sebaleic acid |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of 5,8 Octadecadienoic Acid
Precursor Substrates in Biosynthetic Routes
The journey to synthesizing 5,8-octadecadienoic acid and its hydroxylated forms begins with common C18 fatty acids. Fungal enzyme systems, particularly diol synthases, exhibit a degree of substrate flexibility, utilizing several key fatty acids as starting materials.
Linoleic Acid as a Principal Precursor
Linoleic acid (18:2n-6) is a primary and well-studied precursor for the biosynthesis of 5,8-dihydroxy-9,12(Z,Z)-octadecadienoic acid (5,8-DiHODE). researchgate.netfrontiersin.org In fungi such as Aspergillus nidulans and Aspergillus fumigatus, this conversion is initiated by a bifunctional enzyme known as 5,8-linoleate diol synthase (5,8-LDS), which is encoded by the ppoA gene. researchgate.netdiva-portal.orgdiva-portal.org
The process begins with the abstraction of a hydrogen atom from the C-8 position of linoleic acid. researchgate.netportlandpress.com This is followed by the insertion of molecular oxygen at the same position, leading to the formation of an intermediate compound, (8R)-hydroperoxyoctadecadienoic acid ((8R)-HPODE). researchgate.netresearchgate.net Subsequently, this hydroperoxide is isomerized by the same enzyme to yield the final product, (5S,8R)-dihydroxy-9Z,12Z-octadecadienoic acid (5,8-DiHODE). researchgate.netebi.ac.uk This dihydroxy derivative is a significant signaling molecule, known as a psi (precocious sexual inducer) factor in fungi, regulating the balance between asexual and sexual development. frontiersin.org
Oleic Acid as a Substrate
Oleic acid (18:1n-9) also serves as a substrate for the production of a dihydroxy derivative, 5,8-dihydroxy-9(Z)-octadecenoic acid (5,8-diHOME), by the diol synthase from Aspergillus nidulans. nih.govasm.org Recombinant Escherichia coli cells expressing this fungal enzyme have been shown to effectively convert oleic acid into 5,8-diHOME. nih.gov The reaction proceeds through an intermediate, 8-hydroperoxy-9(Z)-octadecenoic acid (8-HPOME). nih.gov
Optimal conditions for this bioconversion have been established, highlighting the potential for biotechnological production of this dihydroxy fatty acid from oleic acid. nih.gov
Alpha-Linolenic Acid Transformations
Alpha-linolenic acid (18:3n-3) is another C18 fatty acid that can be transformed by the diol synthase from Aspergillus nidulans. This conversion results in the production of 5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid. researchgate.net Similar to the other substrates, the reaction involves the formation of an 8-hydroperoxy intermediate, specifically 8-hydroperoxy-9,12,15(Z,Z,Z)-octadecatrienoic acid. researchgate.net
Studies utilizing recombinant E. coli expressing the A. nidulans diol synthase have demonstrated efficient production of this tri-unsaturated dihydroxy fatty acid, achieving high conversion yields. researchgate.net
Enzymatic Transformations and Catalytic Mechanisms
The conversion of precursor fatty acids into this compound derivatives is orchestrated by a specialized class of enzymes known as diol synthases. These enzymes exhibit unique catalytic activities that facilitate the introduction of hydroxyl groups onto the fatty acid backbone.
Diol Synthase Activity and Characterization
Fungal diol synthases are typically bifunctional fusion proteins. They possess an N-terminal dioxygenase (DOX) domain and a C-terminal cytochrome P450 (CYP) or hydroperoxide isomerase domain. researchgate.netdiva-portal.org The dioxygenase domain is responsible for the initial hydroperoxylation of the fatty acid substrate, while the P450 domain catalyzes the subsequent isomerization of the hydroperoxide to a diol. researchgate.netqmul.ac.uk
The 5,8-linoleate diol synthase from Aspergillus nidulans, encoded by the ppoA gene, is a well-characterized example of this enzyme class. diva-portal.orgasm.org It is a heme-containing protein that utilizes its two distinct domains to carry out a two-step reaction. ebi.ac.ukqmul.ac.uk
The N-terminal domain, a heme peroxidase/dioxygenase, first oxidizes linoleic acid to (8R)-hydroperoxyoctadecadienoic acid ((8R)-HPODE). ebi.ac.uk This intermediate is then transferred to the C-terminal P450 heme-thiolate domain, which isomerizes it to (5S,8R)-dihydroxyoctadecadienoic acid (5,8-DiHODE). ebi.ac.ukqmul.ac.uk This intricate mechanism, involving two separate active sites within a single polypeptide chain, underscores the efficiency of this fungal biosynthetic pathway.
The enzyme demonstrates substrate specificity, with kinetic analyses showing different affinities for various C18 fatty acids. For instance, the PpoC enzyme from A. nidulans, a related dioxygenase, exhibits a lower Km for linoleic acid compared to oleic acid and alpha-linolenic acid, indicating a higher affinity for linoleic acid. portlandpress.com
The catalytic mechanism involves the abstraction of a hydrogen atom from the C-8 position of the fatty acid, a process thought to be mediated by a tyrosyl radical within the dioxygenase domain. portlandpress.com This is followed by the stereospecific insertion of molecular oxygen. The subsequent isomerization by the P450 domain proceeds without the need for external electron donors or molecular oxygen. nih.gov
Data Tables
Table 1: Bioconversion of Oleic Acid to 5,8-diHOME by Recombinant E. coli Expressing Aspergillus nidulans Diol Synthase
| Parameter | Value | Reference |
| Product | 5,8-dihydroxy-9(Z)-octadecenoic acid (5,8-diHOME) | nih.gov |
| Intermediate | 8-hydroperoxy-9(Z)-octadecenoic acid (8-HPOME) | nih.gov |
| Optimal Temperature | 40 °C | nih.gov |
| Optimal pH | 7.5 | nih.gov |
| Conversion Yield | 43% (w/w) | nih.gov |
| Volumetric Productivity | 5.2 g L⁻¹ h⁻¹ | nih.gov |
Table 2: Bioconversion of Alpha-Linolenic Acid by Recombinant E. coli Expressing Aspergillus nidulans Diol Synthase
| Parameter | Value | Reference |
| Product | 5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid | researchgate.net |
| Intermediate | 8-hydroperoxy-9,12,15(Z,Z,Z)-octadecatrienoic acid | researchgate.net |
| Optimal Temperature | 40 °C | researchgate.net |
| Optimal pH | 7.0 | researchgate.net |
| Conversion Yield | 75% (w/w) | researchgate.net |
| Volumetric Productivity | 5.5 g L⁻¹ h⁻¹ | researchgate.net |
Diol Synthase from Aspergillus fumigatus (PpoA, PpoC)
In the fungus Aspergillus fumigatus, a family of fatty acid oxygenases, known as Ppo (psi-producing oxygenase) enzymes, are involved in the production of oxidized fatty acids, or oxylipins. diva-portal.orgasm.org Among these, PpoA and PpoC are well-characterized.
PpoA is identified as a 5,8-linoleate diol synthase (5,8-LDS), a bifunctional enzyme that synthesizes (5S,8R)-dihydroxy-9Z,12Z-octadecadienoic acid (5,8-diHODE) directly from linoleic acid. diva-portal.orgnih.gov The production of 5,8-diHODE by PpoA is a crucial step in the fungal oxylipin signaling pathway, which can be induced by certain external stressors. nih.govdb-thueringen.deresearchgate.net The deletion of the ppoA gene results in the complete loss of 5,8-diHODE biosynthesis. diva-portal.org PpoA enzymes that produce 5,8-diHODE have been identified in several Aspergillus species. researchgate.net
PpoC , in contrast, functions as a (10R)-dioxygenase. diva-portal.orggenome.jp It acts on linoleic acid to produce 10-hydroxyoctadecadienoic acid (10-HODE) and its hydroperoxy intermediate. db-thueringen.denih.gov It is not directly involved in the synthesis of 5,8-diHODE. diva-portal.org While both PpoA and PpoC are fatty acid oxygenases in A. fumigatus, only PpoA is responsible for the generation of the 5,8-diol structure from linoleic acid. diva-portal.orgdb-thueringen.de
Enzyme Kinetics and Reaction Mechanisms of Diol Synthases
The mechanism of 5,8-linoleate diol synthase (PpoA) is a multi-step process involving two distinct catalytic domains within the single fusion protein: an N-terminal dioxygenase (DOX) domain and a C-terminal cytochrome P450 (CYP) heme-thiolate domain. nih.gov
The catalytic cycle begins in the DOX domain:
Hydrogen Abstraction: The reaction is initiated by the abstraction of the pro-S hydrogen atom from the C-8 position of linoleic acid, which creates a carbon-centered radical. researchgate.netportlandpress.com
Dioxygenation: Molecular oxygen is then inserted at C-8 in an antarafacial manner (i.e., on the opposite face of the molecule from where the hydrogen was removed). researchgate.net This step forms the intermediate (8R)-hydroperoxyoctadecadienoic acid ((8R)-HPODE). diva-portal.org
The (8R)-HPODE intermediate is then transferred to the C-terminal P450 domain for the final step: 3. Isomerization: The P450 domain catalyzes an isomerization reaction. This involves the abstraction of a pro-S hydrogen from C-5 of the (8R)-HPODE intermediate, followed by a suprafacial oxygen insertion (i.e., on the same face) to form the final product, (5S,8R)-dihydroxy-9Z,12Z-octadecadienoic acid (5,8-diHODE). diva-portal.orgresearchgate.net
This bifunctional nature, where a single enzyme carries out two distinct chemical transformations in sequence, is a hallmark of these fungal diol synthases. nih.gov The kinetic efficiency of related diol synthases has been shown to be highest for linoleic acid compared to other fatty acid substrates. researchgate.net However, the activity of these enzymes can be short-lived due to instability. researchgate.net
| Step | Enzyme Domain | Action | Intermediate/Product | Stereochemistry |
|---|---|---|---|---|
| 1 | Dioxygenase (DOX) | Hydrogen abstraction from C-8 of linoleic acid | Carbon-centered radical | pro-S hydrogen |
| 2 | Dioxygenase (DOX) | Oxygen insertion at C-8 | (8R)-HPODE | Antarafacial |
| 3 | Cytochrome P450 | Isomerization of (8R)-HPODE | (5S,8R)-diHODE | Suprafacial |
Desaturase Enzyme Systems in Diverse Organisms
Desaturase enzymes are critical for introducing double bonds into fatty acid chains, thereby producing unsaturated and polyunsaturated fatty acids (PUFAs). nih.gov
Delta-5 and Delta-8 Desaturases
Delta-5 and Delta-8 desaturases are "front-end" desaturases that introduce double bonds at the 5th and 8th carbon from the carboxyl end of a fatty acid, respectively. mdpi.com These enzymes are key players in the canonical biosynthesis pathways of long-chain PUFAs like arachidonic acid (ARA) and eicosapentaenoic acid (EPA). mdpi.com
The biosynthesis of sebaleic acid ((5Z,8Z)-octadecadienoic acid) , a non-methylene-interrupted fatty acid unique to human sebum, directly involves these desaturases. caymanchem.comnih.gov The pathway proceeds as follows:
Palmitic acid (16:0) is desaturated by delta-6 desaturase (FADS2) to form sapienic acid (16:1n-10). caymanchem.com
Sapienic acid is elongated by two carbons. caymanchem.com
A subsequent desaturation at the delta-5 position by delta-5 desaturase (FADS1) results in the formation of sebaleic acid. nih.gov
Furthermore, some delta-5 desaturases have been shown to be capable of producing other non-methylene-interrupted fatty acids. mdpi.commdpi.com The 5-lipoxygenase (5-LOX) enzyme can metabolize sebaleic acid because, like its primary substrate arachidonic acid, it possesses a Δ5,8 double bond structure. nih.gov
Genetic Regulation of Desaturase Expression (e.g., FADS2 gene in non-human models)
The expression of the fatty acid desaturase 2 (FADS2) gene, which encodes delta-6 desaturase, is tightly regulated by nutritional and hormonal factors. e-century.us This regulation is primarily controlled by transcription factors that bind to specific regions of the gene's promoter. nih.gov
Key transcription factors involved in FADS2 regulation include:
Sterol Regulatory Element-Binding Protein 1 (SREBP-1): This transcription factor is a major activator of genes involved in lipid metabolism. nih.gov Studies in goat mammary epithelial cells and mouse models have shown that SREBP-1 directly binds to sterol regulatory elements (SREs) in the FADS2 promoter, enhancing its expression. nih.govnih.gov
Peroxisome Proliferator-Activated Receptor alpha (PPARα): This factor is also involved in regulating fatty acid metabolism and can influence FADS2 expression. e-century.usresearchgate.net
In non-human models such as fish, feeding a diet high in vegetable oils (and thus low in long-chain PUFAs) leads to an upregulation of FADS2 and SREBP-1 gene expression in the liver and intestine, representing a compensatory mechanism to increase endogenous PUFA synthesis. researchgate.net
Lipoxygenase (LOX) and Cyclooxygenase (COX) Pathways in Octadecanoid Formation
Lipoxygenases (LOX) and cyclooxygenases (COX) are the primary enzymatic pathways for the oxidative metabolism of 18-carbon fatty acids in mammals, leading to the formation of a broad class of signaling molecules called octadecanoids. acs.orgnih.govmdpi.com
These enzymes act on PUFAs containing a 1,4-cis pentadiene structure, such as linoleic acid, by abstracting a hydrogen atom from a bis-allylic position and inserting molecular oxygen. nih.gov This results in the formation of stereochemically defined hydroperoxides, which are then typically reduced to more stable monohydroxy fatty acids. nih.gov For example, COX and LOX convert linoleic acid into various regioisomers of hydroxyoctadecadienoic acid (HODE), such as 9-HODE and 13-HODE. nih.gov
While these pathways are central to producing a wide array of octadecanoids, their direct role is not in the synthesis of the this compound backbone. nih.govresearchgate.net However, as noted previously, the 5-LOX enzyme is capable of metabolizing pre-existing sebaleic acid due to its structural similarity to arachidonic acid, converting it to 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE). nih.govmdpi.com
Cytochrome P450 (CYP) Activities in Fatty Acid Oxygenation
The Cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a vast number of endogenous and exogenous compounds, including fatty acids. mdpi.complos.org In fatty acid metabolism, CYPs catalyze several types of reactions, primarily epoxidation and hydroxylation. mdpi.commdpi.com
Epoxygenase Activity: CYP enzymes, particularly from the CYP2C and CYP2J families, can metabolize linoleic acid to form epoxides, such as 9,10-epoxyoctadecenoic acid (9,10-EpOME) and 12,13-epoxyoctadecenoic acid (12,13-EpOME). escholarship.org These epoxides can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols (DiHOMEs). escholarship.org
Hydroxylase Activity: CYP enzymes, especially those in the CYP4A and CYP4F families, catalyze the hydroxylation of fatty acids, often at the terminal (ω) or penultimate (ω-1) carbon. mdpi.com For instance, the fungal enzyme CYP630B18 has been characterized as a highly specific oleic acid ω-hydroxylase. plos.org
The P450 domain is also an integral component of fungal diol synthases like PpoA, where it performs the hydroperoxide isomerase function that converts the 8-HPODE intermediate into the final 5,8-diHODE product. researchgate.netnih.gov This highlights the versatility and importance of CYP-mediated catalysis in the formation of complex oxygenated fatty acids.
Non-Enzymatic Oxidation Mechanisms
Non-enzymatic oxidation, or autoxidation, of fatty acids is a free-radical-mediated process that occurs in the presence of oxygen. diva-portal.orgwhiterose.ac.uk This process is initiated by the abstraction of a hydrogen atom, typically from a bis-allylic position, which is particularly susceptible due to the weakening of the C-H bond by two adjacent double bonds. researchgate.net In non-methylene-interrupted fatty acids like this compound, there is no such highly reactive bis-allylic center. However, oxidation can still be initiated at the allylic positions (C-4, C-7, C-10).
The general mechanism of autoxidation involves three phases: initiation, propagation, and termination.
Initiation : An initiator (like heat, light, or a metal catalyst) causes the formation of a fatty acid alkyl radical (R•). whiterose.ac.uk
Propagation : The alkyl radical reacts rapidly with triplet oxygen (O₂) to form a peroxyl radical (ROO•). This highly reactive peroxyl radical can then abstract a hydrogen atom from another unsaturated fatty acid molecule to form a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the chain reaction. whiterose.ac.uk
Termination : The reaction ceases when radicals combine to form stable, non-radical products.
For dienoic acids, the process can be complex. The peroxyl radical can add to a non-conjugated double bond, and once a pool of conjugated dienes is generated from initial reactions, these can become significant sites for further radical attack. nih.gov The primary products of autoxidation are hydroperoxides. diva-portal.orgvscht.cz These hydroperoxides are relatively unstable and can decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids, which contribute to off-flavors in rancid fats. diva-portal.orgvscht.cz While the specific products of this compound autoxidation are not extensively detailed in the literature, the process would follow these fundamental principles, leading to a racemic mixture of hydroperoxides and their subsequent breakdown products. portlandpress.comlipidmaps.org
Biotechnological Production of this compound and Its Derivatives
The unique structure of this compound and its oxygenated derivatives makes them valuable targets for biotechnological production, which offers a sustainable alternative to complex chemical synthesis.
Recombinant Microbial Systems for Production (e.g., Escherichia coli)
Recombinant microbial systems, particularly Escherichia coli and oleaginous yeasts like Yarrowia lipolytica, are powerful platforms for producing unusual fatty acids. nih.govnih.gov While direct production of this compound is not widely reported, the synthesis of its derivatives, specifically dihydroxy derivatives, has been successfully demonstrated in E. coli.
Whole cells of recombinant E. coli expressing a diol synthase from the fungus Aspergillus nidulans have been used to produce 5,8-dihydroxy-9(Z)-octadecenoic acid from oleic acid and 5,8-dihydroxy-9,12(Z,Z)-octadecadienoic acid from linoleic acid. researchgate.netnih.gov The A. nidulans diol synthase is a fusion protein with dioxygenase and hydroperoxide isomerase domains that converts the fatty acid substrate into a dihydroxylated product. researchgate.net In these systems, the microbial cells act as whole-cell biocatalysts, transforming an exogenously supplied precursor. For example, using recombinant E. coli expressing this enzyme, 5.2 g/L of 5,8-dihydroxy-9(Z)-octadecenoic acid was produced from oleic acid in 60 minutes. nih.gov Similarly, 9.1 g/L of 5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid was produced from α-linolenic acid. researchgate.net
These examples highlight the feasibility of using engineered microbes like E. coli to create complex derivatives based on the 5,8-dioxygenated C18 backbone.
Optimization of Bioreaction Conditions for Enhanced Yields
Maximizing the yield of target fatty acids in microbial systems requires careful optimization of various bioreaction and fermentation parameters. Key factors include nutrient composition, precursor supply, temperature, pH, aeration, and agitation. nih.gov
For whole-cell biocatalysis involving recombinant E. coli producing 5,8-dihydroxy derivatives, several conditions were optimized:
Temperature and pH : The optimal temperature and pH for the production of 5,8-dihydroxy-9(Z)-octadecenoic acid were found to be 40°C and pH 7.5, respectively. nih.gov
Substrate and Cell Concentration : The process was optimized with a cell concentration of 35-40 g/L and a substrate (oleic or α-linolenic acid) concentration of 12 g/L. nih.govresearchgate.net
Solvent Addition : The addition of an organic solvent, dimethyl sulfoxide (B87167) (DMSO), was crucial. nih.gov At a concentration of 10-20% (v/v), DMSO likely acts as a cell membrane permeabilizer, enhancing substrate uptake and product release. researchgate.netnih.gov
Agitation : Shaking at 250 rpm was used to ensure adequate mixing and aeration. nih.govresearchgate.net
In the context of de novo fatty acid synthesis in oleaginous yeasts like Yarrowia lipolytica, optimization focuses on fermentation media and feeding strategies. nih.govmdpi.com Strategies often involve creating a high carbon-to-nitrogen (C/N) ratio to trigger lipid accumulation. nih.gov For the production of odd-chain fatty acids, a fed-batch co-feeding strategy with glucose and propionate (B1217596) was optimized to achieve a titer of 0.75 g/L. d-nb.info A similar design of experiment (DOE) approach could be applied to optimize the production of this compound by balancing the supply of primary carbon sources with specific precursors.
The table below summarizes the optimized conditions for producing 5,8-dihydroxy fatty acid derivatives using recombinant E. coli.
| Parameter | Optimal Value for 5,8-diHOME Production nih.gov | Optimal Value for 5,8-diHOTE Production researchgate.net | Purpose |
|---|---|---|---|
| Host Organism | Recombinant E. coli | Recombinant E. coli | Expresses the necessary diol synthase enzyme. |
| Enzyme Source | Aspergillus nidulans | Aspergillus nidulans | Provides the catalytic function for dihydroxylation. |
| Substrate | Oleic Acid | α-Linolenic Acid | The precursor fatty acid converted to the product. |
| Temperature | 40 °C | 40 °C | Maximizes enzyme activity and stability. |
| pH | 7.5 | 7.0 | Maintains optimal enzyme performance. |
| Cell Concentration | 35 g/L | 40 g/L | Increases the total amount of available biocatalyst. |
| Substrate Concentration | 12 g/L | 12 g/L | Balances productivity against potential substrate inhibition. |
| Solvent (DMSO) | 10% (v/v) | 5% (v/v) | Enhances cell permeability for substrate/product transfer. |
| Agitation | 250 rpm | 250 rpm | Ensures proper mixing and oxygen supply. |
| Product Titer | 5.2 g/L | 9.1 g/L | The final concentration of the desired product. |
Table 1: Optimized bioreaction conditions for the production of 5,8-dihydroxy-octadecenoic acid (diHOME) and 5,8-dihydroxy-octadecatrienoic acid (diHOTE) using whole-cell biocatalysis. Data sourced from multiple studies. nih.govresearchgate.net
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the high selectivity of enzymes with the efficiency of chemical reactions, offering powerful routes to complex molecules like structured lipids. researchgate.netskemman.is While a direct chemoenzymatic route to this compound is not prominent in the literature, related methodologies provide a clear blueprint for how such a synthesis could be designed.
A common strategy involves using lipases, such as the immobilized lipase (B570770) B from Candida antarctica (Novozym 435), for esterification or transesterification reactions. skemman.isd-nb.info These reactions can be used to incorporate specific fatty acids into a glycerol (B35011) backbone to create structured triacylglycerols. researchgate.netskemman.is
A potential chemoenzymatic pathway to a derivative of this compound could involve:
Chemical Synthesis of the Precursor : A chemical method, such as the Suzuki cross-coupling or reactions involving enyne substructures, could be used to synthesize the core this compound structure. researchgate.net
Enzymatic Esterification : The synthesized this compound could then be attached to a glycerol molecule or other alcohol using a lipase. This step benefits from the high regioselectivity of the enzyme, which can specifically target certain positions on the glycerol backbone. skemman.is
Another approach involves the lipase-catalyzed formation of peroxy fatty acids. In this method, a lipase catalyzes the reaction between a fatty acid and hydrogen peroxide to form a peroxy fatty acid, which can then act as an epoxidizing agent on another unsaturated fatty acid in the mixture ("self-epoxidation"). d-nb.info This could be adapted to create epoxide derivatives of this compound.
These examples demonstrate that chemoenzymatic strategies, particularly those employing lipases for their high selectivity, are a viable and promising avenue for producing this compound and its functionalized derivatives.
Occurrence and Distribution of 5,8 Octadecadienoic Acid in Biological Systems
Presence in Plant Lipid Metabolomes
While many plant seeds are rich sources of fatty acids, 5,8-Octadecadienoic acid is considered an unusual or rare fatty acid and is not a major component of common vegetable oils. d-nb.inforesearchgate.net Its presence is often limited to specific plant families or tissues, where unique biosynthetic pathways lead to the accumulation of uncommon fatty acid structures. aocs.org
Seed Oils and Plant-Derived Fatty Acid Profiles
Direct analysis of major commodity seed oils does not typically report significant levels of this compound. Plant fatty acid synthesis is primarily geared towards producing five main fatty acids (palmitic, stearic, oleic, linoleic, and α-linolenic acid) that constitute the bulk of membrane and storage lipids. aocs.org However, certain plant lineages have evolved specialized desaturase enzymes that can introduce double bonds at unusual positions, leading to a diverse array of fatty acid profiles. For instance, the seed oils of the Pinaceae family have been found to contain characteristic fatty acids such as cis-5,9-octadecadienoic acid and cis-5,9,12-octadecatrienoic acid, which are structurally related to the 5,8 isomer. jse.ac.cn
Unusual Fatty Acid Accumulation in Specific Plant Species
The accumulation of unusual fatty acids is a known phenomenon in the plant kingdom, often concentrated in the storage lipids of seeds. aocs.org While this compound is not prominently documented as a major storage lipid, related structures are found in specific species. The seed oil of Thunbergia alata, for example, is known for its extreme accumulation of delta-6 monounsaturated fatty acids, such as sapienic acid (cis-6-hexadecenoic acid) and its C18 homologue, 8-octadecenoic acid. researchgate.netnih.govpnas.org This demonstrates the genetic capacity within certain plants to synthesize fatty acids with double bonds outside of the common delta-9 position. The compound 5(Z),8(Z)-octadecadienoic acid has been identified as an octadecanoid involved in the formation of the epidermis in mammals, which can be derived from dietary linoleic acid regioisomers originating from plants. nih.gov
| Fatty Acid | Percentage Composition (weight-%) |
| 4-Tetradecenoic acid | ~0.2% |
| 5-Tetradecenoic acid | ~0.2% |
| Palmitic acid | 5.8% |
| cis-6-Hexadecenoic acid | 82.0% |
| 7-Hexadecenoic acid | 1.8% |
| Stearic acid | 0.6% |
| 8-Octadecenoic acid | 1.8% |
| 9-Octadecenoic acid | 4.4% |
| Linoleic acid | 2.2% |
This table details the fatty acid profile of Thunbergia alata seed oil, a plant known for its unusual fatty acid composition. Data sourced from ResearchGate. researchgate.net
Identification in Microbial Lipidomes
Microorganisms, including fungi, microalgae, and gut bacteria, are significant producers of a vast array of lipids and have metabolic pathways capable of synthesizing or modifying fatty acids into unique structures, including derivatives of this compound.
Fungal Metabolites Containing this compound
While this compound itself is not commonly reported as a primary fungal metabolite, dihydroxy derivatives based on this structure are produced by several fungal species. These compounds are typically formed through the enzymatic activity of dioxygenases or other fatty acid-modifying enzymes. For example, recombinant cells expressing a diol synthase from Aspergillus nidulans can produce 5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid from α-linolenic acid. researchgate.net In a chemotaxonomic study, 5,8-dihydroxy-9-octadecenoic acid was identified as a key metabolite for discriminating the species Aspergillus lentulus. jmb.or.kr Furthermore, a study on the orchid Dendrobium nobile found that the presence of certain fatty acid metabolites, including (5S,8R,9Z,12Z)-5,8-dihydroxyoctadeca-9,12-dienoate, was positively correlated with the abundance of endophytic fungi. nih.gov
| Fungal Species/Context | Metabolite |
| Aspergillus nidulans (recombinant) | 5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid |
| Aspergillus lentulus | 5,8-dihydroxy-9-octadecenoic acid |
| Endophytic fungi of Dendrobium nobile | (5S,8R,9Z,12Z)-5,8-dihydroxyoctadeca-9,12-dienoate |
This table shows examples of fungi that produce dihydroxy derivatives of this compound or related structures. Data sourced from JMBT, Frontiers, and ResearchGate. researchgate.netjmb.or.krnih.gov
Role of Gut Microbiome in Octadecanoid Biosynthesis
The gut microbiome plays a crucial role in lipid metabolism, possessing enzymes that can convert dietary polyunsaturated fatty acids (PUFAs) into a variety of bioactive metabolites. acs.orgnih.gov Recent research has highlighted the gut microbiome as a significant source of octadecanoid biosynthesis. acs.org Gut bacteria can metabolize dietary fatty acids like linoleic acid and α-linolenic acid into various derivatives, including hydroxy, oxo, and conjugated fatty acids. nih.govfrontiersin.org
Specifically, 5(Z),8(Z)-octadecadienoic acid, also known as sebaleic acid, has been identified as an octadecanoid derived from linoleic acid regioisomers that is involved in the formation of the skin barrier. nih.gov The enzymatic machinery for such conversions has been identified in gut microbes. For instance, Lactobacillus plantarum possesses a conjugated linoleic acid hydrase (CLA-HY) that is involved in PUFA saturation and modification. acs.orglipidmaps.org This demonstrates a clear pathway by which dietary PUFAs can be transformed by gut bacteria into less common isomers like this compound, which can then be utilized by the host. nih.gov
Detection in Animal Tissues and Secretions (excluding human clinical context)
The presence of this compound, a polyunsaturated fatty acid, has been investigated across various biological systems. Its detection is notably prominent in the sebaceous gland secretions of humans, while its occurrence in other animal tissues, such as those of mites and schistosomes, is less definitive.
This compound is a distinctive component of human sebum, where it is commonly referred to as Sebaleic acid. nih.govchemicalbook.comnih.gov It is considered the primary polyunsaturated fatty acid (PUFA) on the human skin surface, with levels reported to be more than double those of linoleic acid. nih.govresearchgate.net
The biosynthesis of Sebaleic acid in the sebaceous glands is a unique process. It is formed through the elongation of sapienic acid (16:1Δ6), another fatty acid characteristic of human sebum, followed by desaturation at the Δ5 position. nih.govplasticsurgerykey.comnih.gov This metabolic pathway highlights a specialized function of human sebocytes. Sapienic acid itself is produced from palmitic acid by the enzyme Δ6-desaturase. nih.govcaymanchem.com While triglycerides and their constituent fatty acids make up the largest portion of sebum (around 57.5%), Sebaleic acid stands out due to its specific origin and relatively high abundance among the polyunsaturated fatty acids. nih.govnih.gov
One study identified this compound as a minor component of sebum and reported that its amount did not change in patients with varying degrees of acne. medicaljournalssweden.se Further research has explored the metabolism of Sebaleic acid by human neutrophils, which can convert it into potent chemoattractants, suggesting a role in inflammatory skin responses. nih.govresearchgate.netnih.gov
Table 1: Lipid Composition of Human Sebum
| Lipid Class | Percentage of Total Lipids | Key Fatty Acid Components |
| Triglycerides & Free Fatty Acids | 57.5% | Palmitic acid, Sapienic acid, Sebaleic acid , Oleic acid, Linoleic acid |
| Wax Esters | 26% | |
| Squalene | 12% | |
| Cholesterol & Cholesterol Esters | 4.5% |
This table provides a general overview of human sebum composition. The exact percentages can vary between individuals. nih.govnih.gov
Extensive research into the lipid profiles of various invertebrates has been conducted, in part to understand their biology and allergenic properties.
Mites: Studies on the fatty acid composition of house dust mites (Dermatophagoides pteronyssinus) and storage mites (Tyrophagus putrescentiae) have identified various fatty acids. nih.govwiley.comthermofisher.com Research has also focused on fatty acid-binding proteins in mites, such as Der p 13, which are minor allergens but may play a role in the allergic response through their lipid-binding capacity. nih.govwiley.comfrontiersin.org However, a review of the available literature and specific analyses of mite lipid composition did not reveal the presence of this compound. nih.govwiley.comthermofisher.comfrontiersin.orgconfex.comingentaconnect.comgoogle.commdpi.comnih.govresearchgate.net
Schistosomes: Investigations into the lipidome of the parasitic flatworms Schistosoma mansoni and Schistosoma japonicum have uncovered a unique fatty acid profile, which is crucial for the parasite's survival within its host. cambridge.orgnih.govnih.govumass.edunih.gov A notable finding is the presence of the highly unusual fatty acid, 5-octadecenoic acid (18:1Δ5), which is almost exclusively located in the outer membrane complex of the schistosome. umass.edunih.govdntb.gov.ua This fatty acid is synthesized by the schistosome and is not found in the host's blood. umass.edu However, detailed lipidomic analyses of Schistosoma species have not identified this compound as a constituent. cambridge.orgnih.govnih.govumass.edunih.govdntb.gov.uaasm.orgfrontiersin.orgresearchgate.net
Metabolism and Bioactive Derivatives of 5,8 Octadecadienoic Acid
Formation of Oxygenated Metabolites (Oxylipins)
The enzymatic oxidation of 5,8-octadecadienoic acid is a primary metabolic route, leading to the formation of a diverse array of oxygenated derivatives. These reactions are catalyzed by enzymes such as lipoxygenases and cytochrome P450s, resulting in the introduction of hydroxyl, keto, and epoxy functional groups onto the fatty acid backbone.
Hydroxy-Octadecadienoic Acid Derivatives
The initial and a key step in the metabolism of this compound is its conversion to monohydroxy derivatives. This process is primarily initiated by the enzyme 5-lipoxygenase (5-LO). nih.gov Given that this compound shares a Δ⁵,⁸ polyunsaturated structure similar to arachidonic acid, it serves as a substrate for 5-LO. nih.gov
In human neutrophils, this compound is metabolized to 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE). nih.gov This conversion is a critical step that precedes the formation of other bioactive metabolites. Additionally, ω-oxidation can occur, leading to the formation of dihydroxy derivatives where one hydroxyl group is at the ω-end of the fatty acid chain. An example of such a metabolite is 5S,18-dihydroxy-(6E,8Z)-octadecadienoic acid, which has also been identified as a product of this compound metabolism in human neutrophils. nih.govmdpi.com
Dihydroxy-Octadecadienoic Acid Derivatives (e.g., 5,8-diHODE)
Further oxygenation of this compound can lead to the formation of dihydroxy derivatives. One notable example is 5,8-dihydroxy-octadecadienoic acid (5,8-diHODE). In fungi such as Aspergillus fumigatus, an enzyme known as linoleate (B1235992) diol synthase (PpoA) can convert linoleic acid first to 8-hydroxy-9Z,12Z-octadecadienoic acid (8-HODE) and subsequently to 5,8-diHODE. wikipedia.org While this has been demonstrated with linoleic acid, similar pathways involving diol synthases could potentially metabolize this compound to corresponding dihydroxy products in certain biological systems.
As mentioned previously, ω-oxidation of the initially formed 5-HODE can also lead to dihydroxy metabolites. Specifically, the formation of 5S,18-dihydroxy-(6E,8Z)-octadecadienoic acid has been documented in human neutrophils. nih.govmdpi.com
Keto-Octadecadienoic Acid Derivatives
The hydroxy derivatives of this compound can be further metabolized to form keto derivatives. The 5-HODE formed by 5-lipoxygenase can be oxidized by 5-hydroxyeicosanoid dehydrogenase to produce 5-oxo-(6E,8Z)-octadecadienoic acid (5-oxo-ODE). nih.govmdpi.com This conversion has been observed in both neutrophils and keratinocytes. mdpi.com
In addition to the monoketo derivative, a keto-hydroxy derivative, 5-oxo-18-hydroxy-(6E,8Z)-octadecadienoic acid, has also been identified as a metabolite of this compound in human neutrophils. nih.govmdpi.com This metabolite is formed through the ω-oxidation of 5-oxo-ODE or the dehydrogenation of 5,18-diHODE.
| Precursor | Metabolite | Enzyme(s) |
| This compound | 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE) | 5-Lipoxygenase |
| 5-HODE | 5-oxo-(6E,8Z)-octadecadienoic acid (5-oxo-ODE) | 5-Hydroxyeicosanoid dehydrogenase |
| This compound | 5S,18-dihydroxy-(6E,8Z)-octadecadienoic acid | 5-Lipoxygenase, ω-hydroxylase |
| 5-oxo-ODE | 5-oxo-18-hydroxy-(6E,8Z)-octadecadienoic acid | ω-hydroxylase |
Epoxy-Octadecadienoic Acid and Corresponding Diols
Polyunsaturated fatty acids are known substrates for cytochrome P450 (CYP) epoxygenases, which catalyze the formation of epoxides at the double bonds. portlandpress.com These epoxides can then be hydrolyzed by soluble epoxide hydrolase (sEH) to form vicinal diols. nih.govmdpi.com While direct studies on the epoxidation of this compound are limited, the general pathway is well-established for other C18 fatty acids like linoleic acid, which is converted to epoxyoctadecenoic acids (EpOMEs) and subsequently to dihydroxyoctadecenoic acids (DiHOMEs). nih.govnih.gov
Given its structure with double bonds at the 5th and 8th positions, this compound could theoretically be metabolized by CYP enzymes to form 5,6-epoxy-8-octadecenoic acid and/or 8,9-epoxy-5-octadecenoic acid. Subsequent hydrolysis of these epoxides by sEH would yield the corresponding 5,6-dihydroxy-8-octadecenoic acid and 8,9-dihydroxy-5-octadecenoic acid.
Chain Elongation and Desaturation of this compound
The biosynthesis of this compound itself involves both chain elongation and desaturation. It is formed from sapienic acid (16:1Δ⁶), which is unique to human sebum. nih.gov Sapienic acid undergoes a two-carbon chain elongation, followed by the introduction of a double bond at the Δ⁵ position by a Δ⁵-desaturase (fatty acid desaturase-1), resulting in the formation of this compound. nih.govnih.gov
Conjugated Forms and Isomers of this compound
Conjugated fatty acids are isomers of polyunsaturated fatty acids where the double bonds are not separated by a methylene (B1212753) group. The most well-known conjugated C18 fatty acids are the conjugated linoleic acids (CLAs), which are isomers of linoleic acid (9,12-octadecadienoic acid). ocl-journal.orgnih.gov These are formed, for example, by microbial isomerization in the rumen of ruminant animals or through the conversion of vaccenic acid to rumenic acid (a CLA isomer) in human tissues. nih.gov
The available scientific literature does not provide direct evidence for the metabolic conversion of this compound into conjugated forms. The enzymatic machinery described for CLA formation acts on linoleic acid, which has a different double bond positioning. Therefore, it is not established that this compound is a substrate for the enzymes that produce conjugated octadecadienoic acids.
Role as a Precursor to Specialized Pro-Resolving Mediators (SPMs) (focus on mechanistic pathways)
While the classical Specialized Pro-Resolving Mediators (SPMs) like resolvins, protectins, and maresins are primarily biosynthesized from longer-chain omega-3 polyunsaturated fatty acids (PUFAs) such as eicosapentaenoic acid (EPA), docosapentaenoic acid (DPA), and docosahexaenoic acid (DHA), the role of 18-carbon octadecanoids like this compound is an emerging area of research. wikipedia.orgnih.govusf.edu Currently, direct enzymatic pathways for the conversion of this compound into the well-characterized families of resolvins, protectins, or maresins have not been explicitly detailed in the scientific literature. The biosynthesis of these canonical SPMs involves specific lipoxygenase (LOX), cyclooxygenase (COX), and cytochrome P450 (CYP) enzyme activities on C20 and C22 PUFA precursors. wikipedia.orgusf.edu
However, this compound, also known as sebaleic acid, does serve as a substrate for enzymatic oxygenation, leading to the formation of distinct bioactive lipid mediators. nih.govsci-hub.se These metabolites, while not classified as classical SPMs, play roles in cellular signaling and inflammation-related processes. cymitquimica.com The primary metabolic pathway identified for this compound involves the 5-lipoxygenase (5-LOX) enzyme system, particularly in human neutrophils. sci-hub.se
The mechanistic pathway proceeds as follows:
Initial Oxygenation: Human neutrophil 5-LOX acts on this compound to introduce molecular oxygen, forming 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE). sci-hub.se
Dehydrogenation: The newly formed 5-HODE can be further metabolized by 5-hydroxyeicosanoid dehydrogenase (5-HEDH), an NADP⁺-dependent enzyme present in both neutrophils and keratinocytes. sci-hub.se
Formation of 5-oxo-ODE: This enzymatic dehydrogenation converts 5-HODE into 5-oxo-(6E,8Z)-octadecadienoic acid (5-oxo-ODE). sci-hub.seresearchgate.net This resulting keto-acid has been shown to be a potent chemoattractant for human granulocytes. sci-hub.se
In addition to this primary pathway, other metabolites have been identified, such as 5S,18-dihydroxy-(6E,8Z)-octadecadienoic acid and 5-oxo-18-hydroxy-(6E,8Z)-octadecadienoic acid, indicating further enzymatic modifications can occur. sci-hub.se
While the term "octadecanoids" has been introduced to classify the oxygenated metabolites of 18-carbon fatty acids, their role in the resolution of inflammation is still under extensive investigation and is considered distinct from that of the eicosanoid- and docosanoid-derived SPMs. nih.govacs.org There is evidence that octadecanoids derived from other regioisomers of linoleic acid are involved in processes like the formation of the epidermal barrier. nih.gov
The table below summarizes the key enzymes and resulting metabolites in the known pathway for this compound.
| Substrate | Enzyme | Intermediate/Product | Biological Note |
| This compound | 5-Lipoxygenase (5-LOX) | 5-Hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE) | Initial oxygenation product in neutrophils. sci-hub.se |
| 5-HODE | 5-Hydroxyeicosanoid dehydrogenase (5-HEDH) | 5-Oxo-(6E,8Z)-octadecadienoic acid (5-oxo-ODE) | Potent chemoattractant for granulocytes. sci-hub.se |
It is important to note that while this compound is a precursor to bioactive lipids, current research does not support its role as a direct precursor to the established families of SPMs (resolvins, protectins, maresins). Further research is needed to fully elucidate the complete metabolic network of this compound and to determine if any of its derivatives possess pro-resolving activities analogous to classical SPMs.
Biological Roles and Molecular Mechanisms of 5,8 Octadecadienoic Acid
Involvement in Cellular Membrane Dynamics
The unique structure of 5,8-Octadecadienoic acid, with its two cis double bonds, plays a significant role in the physical properties of cellular membranes.
The presence of cis double bonds in the hydrocarbon chain of fatty acids introduces kinks, which disrupts the tight packing of phospholipid molecules in the cell membrane. scbt.com This disruption increases the space between fatty acid tails, thereby enhancing membrane fluidity. scbt.com While direct studies on this compound's effect on lipid rafts are limited, the structural characteristics of similar dienoic acids suggest an influence. For instance, the related compound octadeca-5,9-dienoic acid has been noted to disrupt the formation of lipid rafts, which are specialized microdomains within the membrane often enriched in cholesterol and sphingolipids. vulcanchem.comnih.gov By altering membrane fluidity, this compound can modulate the lateral mobility of proteins and lipids within the membrane, influencing the function of these microdomains which are crucial for signal transduction and protein trafficking. oup.com
This compound is integrated into the structure of cellular membranes as a component of phospholipids (B1166683). acs.orgnih.gov It is particularly abundant in the membrane phospholipids of sebaceous cells. acs.orgnih.gov Fatty acids are incorporated into the phospholipid bilayer through esterification to the glycerol (B35011) backbone, forming the hydrophobic tails of phospholipid molecules. mdpi.com The specific fatty acid composition of these phospholipids is critical for maintaining the membrane's structural integrity and fluidity, which are essential for cellular viability and function. nih.gov The incorporation of this compound into these bilayers directly contributes to the unique biophysical properties of the membranes in tissues where it is prevalent, such as the skin. acs.orgnih.gov
Role in Intercellular and Intracellular Signaling Pathways (mechanistic studies)
Beyond its structural role, this compound is a precursor to bioactive lipid mediators that participate in cellular signaling.
Polyunsaturated fatty acids and their derivatives, known as oxylipins, are key regulators of cellular metabolism. nih.govaacrjournals.org They can act as signaling molecules that influence various metabolic pathways, including those involved in energy homeostasis and inflammatory responses. mdpi.comfrontiersin.org While specific metabolic regulatory roles of this compound are still under investigation, its metabolites have been shown to be biologically active. acs.orgnih.govmdpi.com For example, the enzymatic oxidation of sebaleic acid in sebocytes produces several metabolites, including 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE) and 5-oxo-(6E,8Z)-octadecadienoic acid (5-oxo-ODE). mdpi.com These molecules can influence cellular processes, as demonstrated by the ability of other oxylipins to modulate the activity of key metabolic enzymes and transcription factors like peroxisome proliferator-activated receptors (PPARs). mdpi.combiorxiv.org
The signaling functions of this compound are mediated through the action of its metabolites on specific cellular targets. Research has identified a bioactive metabolite of sebaleic acid, 6(E),8(Z)-5-oxo-ODE, which acts as a signaling molecule. acs.orgnih.gov This metabolite has been shown to stimulate calcium mobilization in human neutrophils. acs.orgnih.gov Mechanistic studies revealed that this effect is mediated through its interaction with the oxo-eicosanoid receptor (OXE receptor, also known as GPR170), a G-protein coupled receptor (GPCR). acs.orgnih.govbiomolther.org The interaction is specific, as the metabolite induced desensitization to another OXE receptor agonist, 5-oxo-ETE, but not to the agonist for a different chemoattractant receptor, LTB4. acs.orgnih.gov This demonstrates a direct interaction with a specific receptor to initiate a downstream signaling cascade.
Table 1: Investigated Biological and Molecular Interactions of this compound and its Metabolites
| Compound/Metabolite | Biological System/Cell Type | Observed Effect/Interaction | Mechanism/Receptor |
|---|---|---|---|
| This compound (Sebaleic Acid) | Sebaceous Cells | Incorporation into membrane phospholipids. acs.orgnih.gov | Structural component |
| 6(E),8(Z)-5-oxo-ODE | Human Neutrophils | Stimulated calcium mobilization, actin polymerization, and chemotaxis. acs.orgnih.gov | Agonist for the oxo-eicosanoid receptor (GPR170). acs.orgnih.gov |
Participation in Lipid-Mediated Processes (non-clinical focus)
This compound is involved in fundamental lipid-mediated processes, particularly in the context of epidermal biology. It is one of the octadecanoids, a class of oxylipins derived from 18-carbon fatty acids, which are increasingly recognized as important lipid mediators in various physiological functions. nih.gov There is evidence for its involvement in the proper formation of the epidermis, which is critical for creating the skin's protective barrier. nih.gov
Furthermore, metabolites of this compound participate directly in inflammatory processes. The metabolite 6(E),8(Z)-5-oxo-ODE is a potent chemoattractant for neutrophils, cells of the innate immune system. acs.orgnih.gov By activating the OXE receptor, it can induce neutrophil migration, a key event in the inflammatory response. acs.orgnih.gov This suggests a role for sebaleic acid metabolism in modulating localized immune and inflammatory events within the skin. acs.orgnih.govmdpi.com
Table 2: Summary of Compound Names Mentioned
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | Sebaleic acid |
| 5-hydroxy-(6E,8Z)-octadecadienoic acid | 5-HODE |
| 5-oxo-(6E,8Z)-octadecadienoic acid | 5-oxo-ODE |
| 6(E),8(Z)-5-oxo-ODE | |
| 5-oxo-eicosatetraenoic acid | 5-oxo-ETE |
| Linoleic acid | |
| Leukotriene B4 | LTB4 |
Regulation of Inflammatory Processes at the Cellular Level
This compound, also known as sebaleic acid, is a polyunsaturated fatty acid found as a major component of human sebum and skin surface lipids. nih.gov While the parent compound itself has not been extensively studied for direct immunomodulatory roles, its metabolites have been identified as potent regulators of inflammatory processes, particularly in the recruitment of neutrophils. nih.govresearchgate.net
The primary mechanism involves the enzymatic conversion of this compound by immune cells. Human neutrophils can metabolize sebaleic acid via the 5-lipoxygenase (5-LO) pathway. nih.gov This pathway is also responsible for the synthesis of leukotrienes and other lipid mediators from arachidonic acid. nih.gov In the case of this compound, 5-LO action leads to the formation of 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE). nih.govresearchgate.net
This initial metabolite, 5-HODE, can be further oxidized by the NADP+-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to form 5-oxo-(6E,8Z)-octadecadienoic acid (5-oxo-ODE). nih.govresearchgate.net This conversion is a critical step, as 5-oxo-ODE is a potent chemoattractant for granulocytes, including neutrophils. nih.gov The chemoattractant properties of 5-oxo-ODE suggest its involvement in neutrophil infiltration during inflammatory skin conditions. nih.gov
The biological actions of 5-oxo-ODE are mediated by the selective OXE receptor, a G protein-coupled receptor. nih.govnih.gov Activation of this receptor by 5-oxo-ODE stimulates several cellular responses in neutrophils, including calcium mobilization and actin polymerization, which are essential for cell migration. nih.govresearchgate.net Studies have shown that 5-oxo-ODE can induce neutrophil chemotaxis at nanomolar concentrations, with a potency comparable to the well-known chemoattractant 5-oxo-eicosatetraenoic acid (5-oxo-ETE). nih.gov
The conversion of this compound to these bioactive metabolites is not limited to neutrophils. Keratinocytes, the primary cells of the epidermis, are also capable of converting 5-HODE to 5-oxo-ODE, further highlighting the potential role of this pathway in skin inflammation. nih.govresearchgate.net
Contribution to Oxidative Stress Responses
The metabolism of this compound and the bioactivity of its products are closely linked to cellular oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can significantly influence the inflammatory cascade. wikipedia.org
The conversion of the intermediate metabolite 5-HODE to the potent chemoattractant 5-oxo-ODE is notably enhanced under conditions of oxidative stress. nih.govresearchgate.net The enzyme responsible for this conversion, 5-hydroxyeicosanoid dehydrogenase (5-HEDH), requires NADP+ as a cofactor. nih.govmcgill.ca In cells under oxidative stress, the levels of intracellular NADP+ are dramatically elevated. nih.govresearchgate.net For instance, in human keratinocytes, exposure to an oxidizing agent like tert-butyl hydroperoxide leads to a rapid increase in intracellular GSSG (the oxidized form of glutathione) and a subsequent rise in NADP+ levels. nih.govresearchgate.net This increase in the NADP+/NADPH ratio favors the dehydrogenase activity of 5-HEDH, thereby promoting the synthesis of 5-oxo-ODE from 5-HODE. nih.govnih.gov
This link between oxidative stress and the production of 5-oxo-ODE suggests a mechanism by which oxidative damage can amplify the inflammatory response by increasing the generation of a potent neutrophil chemoattractant. nih.gov This process could be particularly relevant in inflammatory skin diseases where both oxidative stress and neutrophil infiltration are prominent features. nih.gov
While the metabolites of this compound are clearly involved in oxidative stress-driven inflammation, the direct role of the parent compound in oxidative stress responses is less defined. Polyunsaturated fatty acids, in general, are susceptible to oxidation by free radicals and singlet oxygen, leading to the formation of various oxidized products. wikipedia.org However, specific studies detailing the direct antioxidant or pro-oxidant effects of this compound are limited. Its primary contribution to oxidative stress responses appears to be as a precursor to the potent inflammatory mediator 5-oxo-ODE, the synthesis of which is amplified by oxidative conditions. nih.gov
Comparative Analysis of Biological Activities of Isomers and Metabolites
The biological activity of the metabolites of this compound varies significantly, with the oxidation state of the C5 position being a key determinant of potency. The initial metabolite, 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE), exhibits some biological activity but is considerably less potent as a chemoattractant compared to its oxidized form, 5-oxo-(6E,8Z)-octadecadienoic acid (5-oxo-ODE). nih.gov
Studies have demonstrated that 5-oxo-ODE is a potent stimulator of actin polymerization and chemotaxis in human neutrophils, with an efficacy comparable to 5-oxo-ETE. nih.gov In contrast, 5-HODE is approximately ten times less potent in stimulating these responses. nih.gov Further metabolism, such as the ω-oxidation of 5-oxo-ODE to 5-oxo-18-hydroxy-(6E,8Z)-octadecadienoic acid, or its reduction back to 5-HODE, leads to a significant decrease in biological activity. nih.gov Similarly, the dihydroxy metabolite, 5S,18-dihydroxy-(6E,8Z)-octadecadienoic acid, is also much less active. nih.gov
The geometric isomerism at the C8-C9 double bond also influences activity, although to a lesser extent. The 8-trans isomer of 5-oxo-ODE has been shown to be a potent stimulator of actin polymerization, nearly equipotent with the 8-cis isomer (5-oxo-ODE). nih.gov In chemotaxis assays, the 8-trans isomer was slightly less potent than 5-oxo-ODE, but this difference was not statistically significant. nih.gov
A direct comparative analysis of the biological activities of positional isomers of this compound is not well-documented. However, the broader class of octadecadienoic acid isomers, such as conjugated linoleic acids (CLA), demonstrates how isomerism profoundly affects biological function. For example, the cis-9, trans-11 and trans-10, cis-12 isomers of linoleic acid have distinct biological effects, including anti-inflammatory and anti-obesity properties. scite.ai This suggests that the position and configuration of the double bonds in the octadecadienoic acid backbone are critical determinants of their interaction with cellular receptors and enzymes, and thus their ultimate biological roles. While sebaleic acid is a non-conjugated dienoic acid, the principles of stereospecificity observed in CLA isomers likely apply to its own potential isomers and their metabolites.
Data Tables
Table 1: Chemotactic Activity of this compound Metabolites in Human Neutrophils
| Compound | EC₅₀ (nM) for Chemotaxis |
|---|---|
| 5-oxo-(6E,8Z)-octadecadienoic acid (5-oxo-ODE) | 85 ± 37 |
| 8-trans-5-oxo-ODE | 122 ± 31 |
| 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) | 59 ± 23 |
Data sourced from Powell et al. (2008). nih.gov
Table 2: Potency of this compound Metabolites in Stimulating Actin Polymerization in Human Neutrophils
| Compound | Relative Potency |
|---|---|
| 5-oxo-(6E,8Z)-octadecadienoic acid (5-oxo-ODE) | +++ |
| 8-trans-5-oxo-ODE | +++ |
| 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) | +++ |
| 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE) | ++ |
| 5-oxo-18-hydroxy-(6E,8Z)-octadecadienoic acid | ++ |
| 5S,18-dihydroxy-(6E,8Z)-octadecadienoic acid | + |
Relative potency based on EC₅₀ values reported by Powell et al. (2008), where +++ indicates high potency, ++ indicates moderate potency, and + indicates low potency. nih.gov
Analytical Methodologies in 5,8 Octadecadienoic Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of 5,8-Octadecadienoic acid, enabling its separation from complex matrices and differentiation from other isomeric forms. The choice of technique depends on the analytical goal, whether it is comprehensive profiling or targeted quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the comprehensive profiling of fatty acids, including octadecadienoic acid isomers. nih.gov To enhance volatility and thermal stability for GC analysis, fatty acids are typically derivatized to fatty acid methyl esters (FAMEs). gcms.cz This derivatization is often achieved by refluxing with a reagent like boron trifluoride in methanol. gcms.cz
The separation of FAME isomers is highly dependent on the polarity of the GC column's stationary phase. nih.gov Strongly polar cyanopropyl capillary columns are frequently used as they can effectively resolve isomers based on the position and configuration (cis/trans) of their double bonds. nih.govamazonaws.com While reference standards for many octadecadienoic acid isomers, including the 5,8-isomer, are not always commercially available, their elution order can be systematically studied to aid in identification. nih.gov The mass spectrometer provides definitive identification of the compounds based on their mass spectra, which can be compared against libraries like the National Institute of Standards and Technology (NIST) database. thepharmajournal.com Quantitative analysis can be performed using either a flame ionization detector (FID) or the mass spectrometer itself, with MS offering the advantage of higher selectivity, which is particularly useful for complex biological samples. nih.gov
Table 1: Typical GC-MS Parameters for FAME Analysis
| Parameter | Value/Condition | Source |
|---|---|---|
| Column | DB-23 (50% cyanopropyl), 60 m x 0.25 mm ID, 0.25 µm film thickness | whoi.edu |
| Carrier Gas | Helium | nih.gov |
| Flow Rate | 1 mL/min (constant flow) | whoi.edu |
| Injector Temp. | 220-300°C | whoi.edunih.gov |
| Oven Program | Example: Start at 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, then to 220°C at 20°C/min, hold for 2.5 min | nih.gov |
| Detector | Mass Spectrometer (Electron Impact Ionization) | nih.gov |
| MS Scan Range | 50-400 m/z | whoi.edu |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Lipid Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an exceptionally powerful tool for analyzing this compound, particularly when it is esterified within complex lipids or present as a low-abundance metabolite in biological samples. caymanchem.comnih.gov Unlike GC-MS, LC-MS/MS can often analyze fatty acids directly without derivatization, although derivatization can be used to improve sensitivity and chromatographic behavior. sciex.com
Reversed-phase liquid chromatography (RPLC), typically using C18 columns, is the most common separation mode. caymanchem.comnih.gov This technique separates molecules based on their hydrophobicity. Mobile phases usually consist of water and organic solvents like acetonitrile (B52724) and methanol, often with additives like acetic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. caymanchem.comjsbms.jp The coupling to a tandem mass spectrometer (e.g., a triple quadrupole) allows for highly sensitive and selective quantification using modes like Multiple Reaction Monitoring (MRM). caymanchem.comjsbms.jp In MRM, specific precursor-to-product ion transitions are monitored for the analyte of interest, which allows for accurate quantification even if chromatographic resolution of isomers is incomplete. caymanchem.com This approach has been successfully developed for a wide range of octadecanoids, which are oxidized metabolites of 18-carbon fatty acids. chemrxiv.org
Table 2: Example LC-MS/MS Parameters for Octadecanoid Analysis
| Parameter | Value/Condition | Source |
|---|---|---|
| LC System | UPLC System | caymanchem.com |
| Column | Kinetex C18, 100 × 2.1 mm, 1.7 µm | caymanchem.com |
| Mobile Phase A | 0.1% Acetic Acid in Water | jsbms.jp |
| Mobile Phase B | Acetonitrile/Methanol (4:1, v/v) | jsbms.jp |
| Flow Rate | 0.3 - 0.5 mL/min | nih.gov |
| Column Temp. | 50°C | sciex.com |
| MS System | Triple Quadrupole Mass Spectrometer | caymanchem.com |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | glsciences.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | caymanchem.com |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) offers versatile platforms for the separation of fatty acid isomers, including this compound, coupled with various detection methods. mtc-usa.com The choice of stationary phase is critical for resolving positional and geometric isomers. While standard reversed-phase C18 columns separate based on chain length and degree of unsaturation, more specialized columns are needed for complex isomer mixtures. aocs.org
Silver-ion HPLC (Ag+-HPLC) is a powerful technique where the stationary phase is impregnated with silver ions. researchgate.net Silver ions form reversible complexes with the double bonds of unsaturated fatty acids, allowing for separation based on the number, position, and configuration (cis/trans) of these bonds. researchgate.netresearchgate.net Normal-phase HPLC is also effective, particularly for separating modified fatty acids like hydroxyoctadecadienoic acids (HODEs). cabidigitallibrary.orgnih.gov
Detection in HPLC can be achieved through several methods. Ultraviolet (UV) detection is suitable if the fatty acid possesses a chromophore, such as a conjugated double bond system, or if it has been derivatized with a UV-absorbing tag. aocs.org For non-derivatized, non-conjugated fatty acids, Evaporative Light Scattering Detection (ELSD) is a valuable alternative. nih.gov ELSD is a quasi-universal detector that measures the light scattered by analyte particles after the mobile phase has been evaporated, making it suitable for any non-volatile analyte. nih.govshimadzu.com
Spectroscopic Approaches for Structural Elucidation
While chromatography excels at separation and quantification, spectroscopy is indispensable for the unambiguous determination of a molecule's structure, including the precise location and stereochemistry of double bonds in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of fatty acids in solution. nih.gov Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework. High-resolution ¹H NMR is particularly crucial for determining the stereochemistry (cis or trans) of the double bonds. aocs.org
The olefinic protons (–CH=CH–) of the double bonds give characteristic signals in the ¹H NMR spectrum, typically in the 5.30–6.40 ppm region. nih.gov The chemical shifts and, more importantly, the coupling constants (J-values) between these protons can distinguish between cis and trans configurations. researchgate.net Furthermore, the signals of allylic protons (protons on carbons adjacent to the double bonds) also provide valuable structural information. aocs.org ¹³C NMR spectroscopy complements this by providing the chemical shifts for each carbon atom in the molecule, which helps to confirm the position of the double bonds along the alkyl chain. researchgate.net
Table 3: Characteristic ¹H NMR Chemical Shifts for Olefinic Protons in Conjugated 9,11-Octadecadienoic Acid Isomers (Model for Dienoic Systems)
| Isomer Configuration | Allylic Protons (δ, ppm) | C9 Proton (δ, ppm) | C10 Proton (δ, ppm) | C11 Proton (δ, ppm) | C12 Proton (δ, ppm) | Source |
|---|---|---|---|---|---|---|
| 9Z, 11Z | 2.08 | 5.47 | 6.27 | 6.27 | 5.47 | aocs.org |
| 9E, 11E | 2.20 | 5.59 | 6.03 | 6.03 | 5.59 | aocs.org |
| 9Z, 11E | 2.13 - 2.18 | 5.32 | 5.97 | 6.34 | 5.69 | aocs.org |
Note: These values for conjugated systems illustrate how NMR differentiates geometric isomers; similar principles apply to non-conjugated systems like this compound.
Gas-Phase Infrared Spectroscopy for Isomer Differentiation
Gas-phase infrared (IR) spectroscopy, especially when coupled with mass spectrometry, has emerged as a sophisticated method for distinguishing between fatty acid isomers that are often indistinguishable by conventional MS techniques. rsc.orgmpg.de This method relies on the principle that the precise vibrational frequencies of a molecule are dependent on its three-dimensional structure. dss.go.th
By isolating mass-selected ions in the gas phase and irradiating them with an infrared laser, an IR spectrum can be recorded. The position and configuration of the double bonds in an unsaturated fatty acid have a subtle but distinct influence on the IR spectrum, particularly in the "fingerprint" region (below 1500 cm⁻¹) and the carbonyl stretching region. rsc.orgresearchgate.net These spectral differences allow for the differentiation of both positional (e.g., 5,8- vs. 9,12-) and geometric (cis vs. trans) isomers. dss.go.th To enhance spectral differentiation, fatty acids can be derivatized, for example, as 3-pyridylcarbinol esters. This derivatization can amplify the structural influence on the IR spectrum, making isomer identification more robust. rsc.orgresearchgate.net This technique has been successfully used to unambiguously assign the double bond position and configuration of octadecenoic acid isomers in complex mixtures from cancer cell lines. rsc.org
Advanced Research Perspectives and Future Directions
Elucidation of Novel Biosynthetic Enzymes and Genetic Regulation
The biosynthesis of 5,8-octadecadienoic acid, also known as sebaleic acid, and its various metabolites involves a complex interplay of enzymes that are a continuing subject of advanced research. In humans, sebaleic acid is a major polyunsaturated fatty acid found in sebum and on the skin's surface. researchgate.net The enzyme 5-lipoxygenase (5-LOX), highly expressed in leukocytes, is known to convert sebaleic acid into 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE). researchgate.netnih.gov This initial step is critical as 5-HODE can be further metabolized.
In the realm of fungi, particularly in human pathogens like Histoplasma capsulatum and Blastomyces dermatitidis, the genomes encode for enzymes related to the linoleate (B1235992) diol synthase (LDS) family. diva-portal.org These are fusion enzymes often possessing both dioxygenase (DOX) and cytochrome P450 domains. diva-portal.org For instance, some of these enzymes are homologous to 8R-DOX-5,8-LDS found in Aspergillus, which is responsible for oxidizing linoleic acid to 5S,8R-dihydroxylinoleic acid. diva-portal.org Further research into these fungal enzymes could reveal novel pathways for the production of 5,8-dihydroxy octadecadienoic acid and related compounds. researchgate.netresearchgate.net
Genetic regulation of the enzymes involved in fatty acid metabolism is intricate. Transcription factors such as peroxisome proliferator-activated receptors (PPARs), particularly PPARα, play a modulatory role. ocl-journal.org PPARα, often in a heterodimer with the retinoid X receptor α (RXRα), binds to specific response elements in the promoter regions of genes like FADS2, which encodes for Δ6-desaturase, a key enzyme in polyunsaturated fatty acid synthesis. ocl-journal.org Understanding how these transcription factors are activated and regulated provides a deeper insight into the control of fatty acid biosynthesis, including that of octadecadienoic acids.
Investigation of Undiscovered Metabolic Pathways and Bioactive Intermediates
The metabolism of this compound leads to a variety of bioactive intermediates, some of which are still being discovered and characterized. In human neutrophils, sebaleic acid is metabolized into four primary products: 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE), 5-oxo-(6E,8Z)-octadecadienoic acid (5-oxo-ODE), 5S,18-dihydroxy-(6E,8Z)-octadecadienoic acid, and 5-oxo-18-hydroxy-(6E,8Z)-octadecadienoic acid. researchgate.net The conversion of 5-HODE to the potent chemoattractant 5-oxo-ODE is carried out by 5-hydroxyeicosanoid dehydrogenase in both neutrophils and keratinocytes. researchgate.net This particular metabolite, 5-oxo-ODE, is of significant interest as it can stimulate calcium mobilization and chemotaxis in neutrophils, suggesting a role in inflammatory skin conditions. researchgate.netacs.org
Beyond this well-defined pathway, there is potential for the discovery of other metabolic routes. For instance, various microorganisms are known to produce a wide array of hydroxy fatty acids through different enzymatic reactions. nhri.org.tw Bacterial fatty acid hydratases, for example, can catalyze the regioselective addition of water to double bonds in unsaturated fatty acids, creating hydroxylated products. nih.gov The investigation of how these and other microbial enzymes might act on this compound could unveil novel bioactive metabolites.
Furthermore, the crossover of different enzymatic pathways, such as the interaction between lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, can generate unique molecules. acs.org While extensively studied for arachidonic acid, the potential for similar biosynthetic crossovers involving this compound remains an area ripe for exploration, potentially yielding novel prostanoid-like structures with unique biological activities.
High-Throughput Screening for this compound Modulators
High-throughput screening (HTS) methodologies are powerful tools for identifying chemical compounds that can modulate the biological activity or metabolic pathways of lipids like this compound. acs.org One innovative approach utilizes giant plasma membrane vesicles (GPMVs) derived from cells as an experimental platform. acs.orgnih.gov These vesicles can be used to screen for modulators of membrane properties, such as lipid raft stability, which can be influenced by the incorporation of different fatty acids. acs.orgnih.gov
Biochemical HTS assays can also be designed to target specific enzymes involved in the metabolism of this compound. google.com For example, assays could be developed to screen for inhibitors or activators of 5-lipoxygenase or 5-hydroxyeicosanoid dehydrogenase, the key enzymes in the conversion of sebaleic acid to 5-oxo-ODE. researchgate.netgoogle.com Such screens could identify small molecules that either enhance or block the production of this potent inflammatory mediator.
The development of HTS platforms is crucial for exploring large chemical libraries and identifying novel modulators. These platforms often rely on fluorescence-based readouts or mass spectrometry to detect changes in metabolite levels or enzyme activity. acs.org The identification of such modulators can provide valuable chemical probes for studying the biological roles of this compound and its derivatives, and may also represent starting points for the development of new therapeutic agents.
Development of Advanced Analytical Techniques for Isomer-Specific Profiling
The analysis of fatty acids and their metabolites is complicated by the existence of numerous positional and stereoisomers, each potentially having distinct biological activities. nih.govnih.gov Therefore, the development of advanced analytical techniques capable of isomer-specific profiling is a critical area of research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstone techniques for this purpose. nih.govnih.govlcms.cz
To enhance the sensitivity and specificity of GC-MS for fatty acid analysis, derivatization techniques are often employed. nih.gov Pentafluorobenzyl bromide derivatization, coupled with negative chemical ionization, provides a highly sensitive method for the comprehensive analysis of fatty acids in biological samples. nih.gov Capillary gas chromatography allows for the baseline separation of many saturated and unsaturated fatty acids, including some positional isomers. nih.gov
For the separation of complex mixtures of isomers, more advanced chromatographic methods are required. Chiral chromatography, particularly chiral supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry (SFC-MS/MS), has emerged as a powerful tool for the enantioselective analysis of oxylipins. acs.org This technique can separate enantiomers of hydroxylated fatty acids, which is crucial as different stereoisomers often exhibit different biological potencies. acs.org Additionally, reversed-phase liquid chromatography (LC) with a C28 column has shown utility in separating positional isomers of triacylglycerols containing various fatty acids. jst.go.jp The continued refinement of these and other separation techniques, combined with high-resolution mass spectrometry, will be essential for a complete understanding of the metabolism and function of this compound and its diverse isomers. diva-portal.orgunime.it
Application of Multi-Omics Approaches (Transcriptomics, Proteomics, Metabolomics) to this compound Research
A comprehensive understanding of the roles of this compound in biological systems necessitates the integration of multiple "omics" technologies. annualreviews.orgnih.gov This multi-omics approach, encompassing transcriptomics, proteomics, and metabolomics, allows for a systems-level view of the complex interactions between genes, proteins, and metabolites. annualreviews.orgnih.govresearchgate.net
Transcriptomics can reveal how the expression of genes encoding enzymes and regulatory proteins involved in this compound metabolism is altered under different physiological or pathological conditions. For instance, analyzing gene expression changes in response to inflammatory stimuli could identify key regulatory nodes in the biosynthetic pathway of bioactive metabolites like 5-oxo-ODE. frontiersin.org
Proteomics provides a direct measure of the proteins present in a cell or tissue, including the enzymes that catalyze the conversion of this compound. Quantitative proteomics techniques can be used to determine the abundance of these enzymes, offering insights into the metabolic capacity of a given system. nih.gov
Metabolomics , particularly targeted lipidomics, focuses on the quantitative analysis of a wide range of lipids, including this compound and its downstream metabolites. nih.govlcms.cz This allows for the direct assessment of how the levels of these bioactive molecules change in response to various stimuli or in different disease states.
By integrating data from these different omics platforms, researchers can build comprehensive models of the metabolic networks involving this compound and gain a deeper understanding of its biological significance. annualreviews.orgnih.gov
Ecological Roles and Evolutionary Aspects of this compound in Diverse Organisms
This compound and its derivatives are found in a wide range of organisms, from bacteria and fungi to plants and animals, suggesting diverse ecological roles and evolutionary conservation of their metabolic pathways. In humans, as sebaleic acid, it is a key component of sebum, contributing to the skin's barrier function. researchgate.netacs.org Its metabolism to the pro-inflammatory 5-oxo-ODE suggests a role in skin immunity and the pathogenesis of inflammatory skin diseases. researchgate.net
In the fungal kingdom, the presence of genes for linoleate diol synthase-related enzymes in human pathogens like Histoplasma capsulatum points to a potential role for octadecadienoic acid metabolites in host-pathogen interactions. diva-portal.org These fungi may produce specific oxylipins to modulate the host immune response or facilitate their own growth and survival. The production of various hydroxy fatty acids by different fungal species highlights the chemical diversity that has evolved within this kingdom. nhri.org.tw
In plants, while the jasmonate pathway, which originates from linolenic acid, is well-studied, the roles of other octadecadienoic acid isomers are less understood. acs.orgnih.govaocs.org However, the presence of octadecadienoic acid in various plant species suggests it may have functions in plant development, defense, or signaling. nih.gov Studying the distribution and function of this compound across different phyla will provide valuable insights into the evolution of lipid metabolism and signaling.
In Vitro Model Systems for Studying this compound Bioactivity
To investigate the specific biological effects of this compound and its metabolites, a variety of in vitro model systems are essential. These models allow for controlled experiments to dissect the molecular mechanisms of action.
Cell Culture Systems: Primary cells and cell lines are invaluable for studying the cellular responses to this compound derivatives. For example, human neutrophils have been instrumental in elucidating the metabolism of sebaleic acid to 5-oxo-ODE and in demonstrating the chemoattractant properties of this metabolite. researchgate.net Similarly, keratinocyte cell cultures can be used to study the role of these lipids in skin biology and inflammation. researchgate.net Cancer cell lines, such as HepG2, have been used to evaluate the cytotoxic effects of plant extracts containing octadecadienoic acids. d-nb.info
Enzyme Assays: Recombinant enzymes provide a clean system for characterizing the biochemical properties of the enzymes involved in this compound metabolism. researchgate.net Expressing fungal diol synthases or human lipoxygenases in systems like E. coli or yeast allows for the detailed study of their substrate specificity, product formation, and kinetics. diva-portal.orgresearchgate.net
Molecular Docking and Virtual Screening: Computational approaches, such as molecular docking, can be used to predict the interactions between this compound or its metabolites and their protein targets. texilajournal.com This can help in identifying potential receptors or enzymes that bind to these lipids and can guide the design of further experimental studies. texilajournal.com
These in vitro models, often used in combination, are crucial for advancing our understanding of the bioactivity of this compound at the molecular and cellular levels.
Q & A
Q. What analytical methods are recommended for identifying and quantifying 5,8-octadecadienoic acid in biological samples?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for fatty acid analysis. Derivatization (e.g., methyl ester formation) is essential to enhance volatility. For example, in sebum studies, GC-MS identified this compound as a major component alongside sapienic acid, with column specifications (e.g., polar capillary columns) critical for isomer resolution . Quantification requires internal standards (e.g., deuterated analogs) to account for matrix effects.
Q. What is the biosynthetic origin of this compound in human sebum?
The compound is synthesized via elongation and Δ8-desaturation of sapienic acid (cis-6-hexadecenoic acid) by the enzyme FADS2 in sebaceous glands. This pathway is unique to human skin and contributes to antimicrobial defense . Experimental validation involves isotope tracing or gene knockout models to confirm enzymatic steps.
Q. How does this compound contribute to skin microbiota regulation?
It exhibits antibacterial activity against Staphylococcus aureus and acne-related bacteria. Methodologically, minimum inhibitory concentration (MIC) assays and lipid bilayer disruption studies are used to assess its biocidal mechanisms .
Advanced Research Questions
Q. How can researchers address contradictions in the detection of this compound in psoriatic versus healthy skin lipids?
Discrepancies arise from differences in lipid extraction protocols (e.g., free vs. esterified fatty acid analysis) and sample sources (scales vs. sebum). For instance, early studies using thin-layer chromatography (TLC) may lack resolution compared to modern GC-MS. Replicating methodologies from conflicting studies (e.g., WEITKAMP vs. NICOLAIDES) under controlled conditions can isolate variables .
Q. What experimental designs are critical for synthesizing isomerically pure this compound?
Enzymatic desaturation using recombinant FADS2 ensures specificity, whereas chemical synthesis requires protecting groups to prevent positional isomerization. Purity validation via nuclear magnetic resonance (NMR) and high-resolution MS is mandatory. For example, incomplete reduction of diyne intermediates in chemical routes can yield undesired isomers .
Q. How should variability in this compound levels across demographic groups be statistically analyzed?
Multivariate regression models should control for confounders like age, diet, and sebum production rates. Power analysis is essential to determine cohort sizes, given the compound’s low abundance in non-sebaceous tissues. Tools like ANOVA with post-hoc tests (e.g., Tukey’s HSD) can identify subgroup differences .
Methodological Considerations
- Data Contradiction Analysis : Compare extraction protocols (e.g., Folch vs. Bligh-Dyer) and analytical techniques (GC-MS vs. LC-MS/MS) across studies to identify methodological biases .
- Synthesis Reproducibility : Document reaction conditions (temperature, catalysts) and characterize intermediates rigorously to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
